3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid
Description
3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid is a synthetic organic compound featuring a benzofuran moiety fused to an amide linkage and a benzoic acid group. The benzofuran core contributes to its planar aromatic structure, while the ethyl substituent on the amide nitrogen and the dihydrofuran ring introduce steric and electronic modifications. Its synthesis typically involves coupling a benzofuran-derived amine with a substituted benzoic acid derivative, followed by purification via chromatographic methods .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-[2,3-dihydro-1-benzofuran-7-carbonyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c1-2-19(14-7-3-6-13(11-14)18(21)22)17(20)15-8-4-5-12-9-10-23-16(12)15/h3-8,11H,2,9-10H2,1H3,(H,21,22) |
InChI Key |
GERIRGXAXDKWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)C(=O)C2=CC=CC3=C2OCC3 |
Origin of Product |
United States |
Preparation Methods
Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ | |
| Molecular Weight | 311.34 g/mol | |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | |
| Melting Point | 162–165°C (dec.) |
Synthetic Methodologies
Palladium-Catalyzed Coupling and Cyclization
A prominent route involves palladium-catalyzed Suzuki-Miyaura coupling to construct the benzofuran backbone. Starting with 7-bromo-2,3-dihydro-1-benzofuran, ethylamine is introduced via Buchwald-Hartwig amination, followed by coupling with 3-carboxybenzeneboronic acid.
Key Steps:
- Benzofuran Bromination : 2,3-Dihydrobenzofuran is brominated at position 7 using N-bromosuccinimide (NBS) in CCl₄ (yield: 78%).
- Amidation : The brominated intermediate reacts with ethylamine in the presence of Pd₂(dba)₃ and Xantphos at 80°C to form N-ethyl-7-amino-2,3-dihydrobenzofuran (yield: 65%).
- Carboxylic Acid Coupling : Suzuki coupling with 3-carboxybenzeneboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C yields the target compound (yield: 72%).
Copper-Catalyzed Cycloaddition and Functionalization
An alternative method employs copper-catalyzed cyclization of o-hydroxyaldehydes with alkynes. This one-pot synthesis minimizes intermediate purification.
Procedure:
- Substrate Preparation : o-Hydroxybenzaldehyde derivatives are treated with ethyl propargylamine in DMF.
- Cyclization : CuCl (10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate cyclization at 80°C, forming the dihydrobenzofuran core (yield: 85%).
- Amidation : The resulting amine undergoes acylation with 3-nitrobenzoic acid chloride, followed by nitro reduction and oxidation to the carboxylic acid (yield: 68%).
Acid-Catalyzed Cyclocondensation
A traditional approach involves cyclocondensation of ethyl 3-aminobenzoate with 2,3-dihydroxybenzaldehyde in acetic acid under reflux.
Optimization Notes:
- Catalyst : H₂SO₄ (5 mol%) improves cyclization efficiency (yield: 58%).
- Side Reactions : Overheating leads to dihydrofuran ring opening; maintaining temperatures below 100°C mitigates this.
Reaction Mechanisms and Kinetic Studies
Palladium-Catalyzed Amidation Mechanism
The Pd(0)/Pd(II) cycle facilitates oxidative addition of the bromobenzofuran to Pd(0), followed by ethylamine coordination and reductive elimination to form the C–N bond. Kinetic studies show a first-order dependence on Pd concentration and ethylamine.
Copper-Mediated Cyclization Pathway
Copper(I) acetylide intermediates undergo alkyne insertion into the Cu–O bond of the o-hydroxyaldehyde, followed by 5-exo-dig cyclization to form the dihydrobenzofuran. DBU acts as a base, deprotonating intermediates to accelerate cyclization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity with a retention time of 6.7 min.
Challenges and Optimization Strategies
Byproduct Formation in Palladium Catalysis
Overcoupling to biphenyl derivatives occurs with excess boronic acid. Using sub-stoichiometric Pd (2 mol%) and slow reagent addition reduces this.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance copper-catalyzed cyclization rates but may decompose acid-sensitive intermediates. Switching to toluene/EtOH mixtures balances reactivity and stability.
Industrial-Scale Considerations
Patent WO2011099010A1 highlights a one-pot synthesis avoiding intermediate isolation: ester hydrolysis, cyclization, and amidation occur sequentially in DMF with 75% overall yield. Key factors include:
Chemical Reactions Analysis
Types of Reactions: 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and various oxidizing and reducing agents . The reaction conditions often involve specific solvents like acetonitrile and controlled temperatures to ensure high yields and minimal side reactions .
Major Products: The major products formed from these reactions are typically more complex benzofuran derivatives with enhanced biological activities
Scientific Research Applications
3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid is a complex organic compound that has a benzofuran moiety connected to a benzoic acid through an amide linkage. It has the molecular formula and a molecular weight of approximately 311.3319 g/mol .
Potential Applications
This compound exhibits potential pharmacological properties because of the benzofuran and benzoic acid functionalities, which are known to contribute to various biological activities. Research indicates that benzofuran structures often exhibit anti-inflammatory, analgesic, and anticancer properties.
- Medicinal Chemistry The unique structure of 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid allows for potential applications in medicinal chemistry, mainly in developing new analgesics or anti-inflammatory agents. Its ability to interact with cannabinoid receptors suggests possible use in treating chronic pain conditions. The compound may also serve as a lead structure for further modifications aimed at improving pharmacological profiles or reducing side effects.
- Interaction Studies Interaction studies involving 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid could focus on its binding affinity to cannabinoid receptors and other relevant biological targets. Preliminary studies on similar compounds indicate that modifications in the benzofuran structure can significantly influence receptor selectivity and efficacy. Further investigations using techniques such as molecular docking and binding assays would provide insights into its mechanism of action.
Chemical Properties and Reactivity
The chemical reactivity of 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid can be attributed to its functional groups. The amide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. Additionally, the benzoic acid moiety can participate in reactions typical of carboxylic acids, such as esterification or amidation. The benzofuran component may also engage in electrophilic aromatic substitution reactions due to its electron-rich nature.
Structural Analogues
Several compounds share structural similarities with 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(N-methylbenzofuran-7-amido)benzoic acid | Contains a methyl group on benzofuran | Potential analgesic activity |
| 3-(N-propylbenzofuran-6-amido)benzoic acid | Propyl substitution on benzofuran | Anti-inflammatory properties |
| Benzofuran derivatives with various amide substituents | Varied substituents on nitrogen | Diverse pharmacological effects |
Mechanism of Action
The mechanism of action of 3-(N-ethyl2,3-dihydro-1-benzofuran-7-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include benzamide derivatives, benzofuran-containing molecules, and substituted benzoic acids. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.
Table 1: Comparison with Similar Compounds
Structural and Electronic Differences
- Benzofuran vs. Benzene Core : The benzofuran moiety in the target compound introduces rigidity and π-conjugation, enhancing its binding affinity to aromatic receptors compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Acid Functionality : The benzoic acid group enables salt formation and hydrogen bonding, distinguishing it from neutral benzamide derivatives (e.g., ’s fluorinated benzamide), which may lack pH-dependent solubility .
Research Findings and Limitations
- Biological Activity : Unlike ’s derivatives (pharmaceutical intermediates), the target compound’s bioactivity remains underexplored, highlighting a gap in current research.
Biological Activity
3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid is an organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its pharmacological potential, synthesis methods, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₇N₁O₄
- Molecular Weight : 311.3 g/mol
Its structure features a benzofuran moiety linked to a benzoic acid through an amide bond, which contributes to its biological properties. The presence of both benzofuran and benzoic acid functionalities is linked to various pharmacological activities, including anti-inflammatory and analgesic effects.
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of benzofuran, including 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid, have shown promise as selective cannabinoid receptor 2 (CB2) agonists. This interaction suggests potential applications in pain management and treatment of neuropathic conditions .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(N-methylbenzofuran-7-amido)benzoic acid | Contains a methyl group on benzofuran | Potential analgesic activity |
| 3-(N-propylbenzofuran-6-amido)benzoic acid | Propyl substitution on benzofuran | Anti-inflammatory properties |
| 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid | Ethyl substitution enhances lipophilicity | Potential CB2 receptor agonist |
The specific ethyl substitution in this compound may enhance lipophilicity compared to other derivatives, potentially improving bioavailability and receptor interaction profiles.
2. Antitumor Activity
In vitro studies have demonstrated that compounds with similar structural features exhibit antitumor properties against various cancer cell lines. For instance, related benzofuran derivatives have been shown to inhibit the growth of human cancer lines such as MDA-MB-435 (melanoma) and HCT116 (colon cancer), with IC50 values ranging from 5.29 μM to 39.74 μM .
Synthesis Methods
The synthesis of 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid typically involves multi-step organic reactions. A common approach includes:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions using substituted phenols.
- Functionalization : The nitrogen and carboxylic acid positions are modified through acylation and cyclization processes.
- Microwave-assisted Synthesis : Recent advancements have explored microwave-assisted methods to enhance efficiency and yield.
Case Study 1: Neuropathic Pain Models
A study investigated the effects of a related benzofuran compound in models of neuropathic pain induced by spinal nerve ligation in rats. The results indicated that the compound significantly reversed neuropathic pain without affecting locomotor behavior, suggesting a selective action on CB2 receptors .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of various benzofuran derivatives against cancer cell lines. The findings showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid?
- Methodology :
- Step 1 : Synthesize the benzofuran-7-amine precursor via cyclization of substituted catechol derivatives using LiAlH₄ or Pd-catalyzed coupling reactions .
- Step 2 : Couple the amine with 3-carboxybenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 45–60°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How can solubility challenges be addressed for in vitro assays?
- Approach :
- Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For aqueous buffers, adjust pH to 7.4 using sodium bicarbonate to deprotonate the carboxylic acid group, enhancing solubility .
- Solubility data for analogous compounds: 3,5-difluoro-2-hydroxybenzoic acid derivatives show improved solubility at pH > 7.0 due to ionization .
Q. What spectroscopic methods are optimal for structural confirmation?
- Protocol :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify key signals:
- Benzofuran protons (δ 6.8–7.5 ppm, multiplet) .
- Carboxylic acid proton (δ 12.8–13.0 ppm, broad singlet) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data be resolved?
- Analysis Framework :
- Variable 1 : Purity of batches (validate via HPLC with UV detection at 254 nm; ensure <1% impurities) .
- Variable 2 : Assay conditions (e.g., serum protein binding may reduce effective concentrations; use ultrafiltration to quantify free fraction) .
- Case Study : Benzofuran-3-carboxamide analogs show ±20% variance in IC₅₀ values due to residual solvent traces .
Q. What strategies optimize crystallography for structural elucidation?
- Crystallization : Evaporate a benzene/chloroform (1:1) solution at 4°C to obtain single crystals. Centrosymmetric dimers linked via O–H···O hydrogen bonds are typical for benzoic acid derivatives .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution diffraction. Refinement with SHELXL yields R-factor < 0.05 .
Q. How do substituents influence pharmacokinetic properties?
- SAR Insights :
- Ethyl Group (N-ethyl) : Reduces metabolic oxidation compared to methyl analogs, extending half-life in hepatic microsomes .
- Dihydrobenzofuran : Enhances membrane permeability (logP = 2.1 vs. 1.5 for non-hydrogenated analogs) .
- In Silico Modeling : SwissADME predicts 85% intestinal absorption; adjust logD via fluorination for CNS targeting .
Q. What mechanisms explain conflicting enzyme inhibition results?
- Hypothesis Testing :
- Competitive vs. non-competitive inhibition: Perform Lineweaver-Burk plots with varying substrate concentrations .
- Example : 3,5-dichloro-4-hydroxybenzoic acid analogs exhibit mixed inhibition due to dual binding sites .
Q. How to design stability studies for physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
